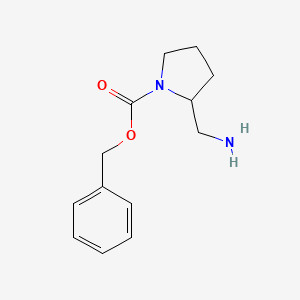

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGRCKNDDGCZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119020-03-0 | |

| Record name | 119020-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate from L-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for preparing (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in pharmaceutical research and development, starting from the readily available amino acid L-proline. This document details the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate from L-proline is a multi-step process that involves three key transformations:

-

N-Protection of L-proline: The secondary amine of the pyrrolidine ring is protected with a benzyloxycarbonyl (Cbz or Z) group. This is a crucial step to prevent unwanted side reactions in subsequent steps.

-

Amide Formation: The carboxylic acid functionality of the N-Cbz-L-proline is converted into a primary amide, forming (S)-N-(benzyloxycarbonyl)prolinamide.

-

Reduction of the Amide: The primary amide is then reduced to the corresponding primary amine, yielding the target molecule, (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this transformation.

Caption: Synthetic pathway from L-proline.

Experimental Protocols

The following protocols are based on established synthetic procedures and provide a detailed methodology for each key step.

Step 1: Synthesis of (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)

This procedure outlines the protection of the secondary amine of L-proline with a benzyloxycarbonyl (Cbz) group.

Reaction:

L-Proline + Benzyl chloroformate → (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid

Procedure:

-

In a suitable reactor, add 100 kg of L-proline to 1200 kg of toluene.

-

Add 88 kg of sodium bicarbonate to the mixture.

-

Cool the mixture to 10-15 °C.

-

Slowly add 178 kg of benzyl chloroformate over 1 hour, maintaining the temperature between 10-15 °C.

-

After the addition is complete, allow the reaction to stir at 15-20 °C for an additional 2 hours.

-

Heat the reaction mixture to reflux and remove the water generated during the reaction using a water separator.

-

Once no more water is collected, cool the resulting solution to room temperature. This solution of N-Cbz-L-proline is used directly in the next step without further purification.

Step 2: Synthesis of (S)-Benzyl 2-(carbamoyl)pyrrolidine-1-carboxylate ((S)-N-Cbz-L-prolinamide)

This step involves the conversion of the carboxylic acid of N-Cbz-L-proline into a primary amide via an acid chloride intermediate.

Reaction:

(S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid + SOCl₂ → (S)-Benzyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate (S)-Benzyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate + NH₃ → (S)-Benzyl 2-(carbamoyl)pyrrolidine-1-carboxylate

Procedure:

-

To the toluene solution of N-Cbz-L-proline from the previous step, add 130 kg of thionyl chloride.

-

Heat the mixture to reflux and stir for 2 hours.

-

After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude N-Cbz-L-prolyl chloride.

-

Cool the crude acid chloride to 0-10 °C.

-

Bubble ammonia gas through the solution while maintaining the temperature between 10-20 °C. The reaction is typically complete within 12 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Add dichloromethane to the residue, cool the mixture, and adjust the pH to 12-13 with an appropriate base.

-

Separate the aqueous layer and treat the organic layer with a decolorizing agent.

-

Filter the solution and concentrate under reduced pressure.

-

Crystallize the residue from a suitable solvent system (e.g., with petroleum ether) to obtain the solid product.

-

Filter the solid, wash with petroleum ether, and dry to yield (S)-N-Cbz-L-prolinamide.

Step 3: Synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

This final step involves the reduction of the primary amide group of (S)-N-Cbz-L-prolinamide to a primary amine using lithium aluminum hydride (LiAlH₄).

Reaction:

(S)-Benzyl 2-(carbamoyl)pyrrolidine-1-carboxylate + LiAlH₄ → (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend a calculated amount of lithium aluminum hydride (typically 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve (S)-N-Cbz-L-prolinamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.

-

Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Reagents and Reaction Conditions for the Synthesis of N-Cbz-L-proline

| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles (approx.) | Molar Ratio |

| L-Proline | 115.13 | 100 | 868.6 | 1.0 |

| Benzyl chloroformate | 170.59 | 178 | 1043.4 | 1.2 |

| Sodium bicarbonate | 84.01 | 88 | 1047.5 | 1.2 |

| Solvent | (kg) | |||

| Toluene | 1200 | |||

| Temperature | (°C) | |||

| Reaction | 10-20 | |||

| Reaction Time | (hours) | |||

| 3 | ||||

| Yield | (%) | |||

| High (used in situ) |

Table 2: Reagents and Reaction Conditions for the Synthesis of (S)-N-Cbz-L-prolinamide

| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles (approx.) | Molar Ratio |

| N-Cbz-L-proline | 249.27 | (from 100 kg L-proline) | 868.6 | 1.0 |

| Thionyl chloride | 118.97 | 130 | 1092.7 | 1.26 |

| Ammonia | 17.03 | Excess | - | - |

| Solvent | (kg) | |||

| Toluene | (from previous step) | |||

| Temperature | (°C) | |||

| Amidation | 10-20 | |||

| Reaction Time | (hours) | |||

| 12 | ||||

| Yield | (%) | |||

| 82.0[1] |

Table 3: Reagents and Reaction Conditions for the Synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

| Reagent | Molar Mass ( g/mol ) | Molar Ratio (Typical) |

| (S)-N-Cbz-L-prolinamide | 248.28 | 1.0 |

| Lithium aluminum hydride | 37.95 | 1.5 - 2.0 |

| Solvent | ||

| Anhydrous THF | ||

| Temperature | (°C) | |

| Addition | 0 | |

| Reaction | Reflux | |

| Reaction Time | (hours) | |

| 4 - 6 | ||

| Yield | (%) | |

| High (Typical for LiAlH₄ reductions of amides) |

Signaling Pathways and Experimental Workflows

The synthesis described is a linear sequence of chemical transformations. The logical relationship between the steps is illustrated in the workflow diagram in Section 1.

Conclusion

This technical guide provides a detailed and structured methodology for the synthesis of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate from L-proline. The presented protocols and quantitative data offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the efficient and reliable production of this important chiral intermediate. Adherence to proper laboratory safety procedures, particularly when handling hazardous reagents like thionyl chloride and lithium aluminum hydride, is paramount.

References

An In-depth Technical Guide to the Preparation of (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, incorporating a protected pyrrolidine ring and a primary amine, renders it a versatile scaffold for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of its preparation, focusing on a common and efficient synthetic route starting from (R)-N-Boc-proline. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in its successful synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the related compound, (S)-1-Boc-2-(aminomethyl)pyrrolidine, is presented in Table 1. This information is often relevant for the handling and characterization of similar pyrrolidine derivatives.

Table 1: Physicochemical Properties of (S)-1-Boc-2-(aminomethyl)pyrrolidine

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 119020-01-8 |

| Appearance | Solid |

| Optical Purity | ≥97.5% enantiomeric excess (GC) |

| Storage Temperature | 2-8°C |

Synthetic Pathway

The most prevalent and stereospecific synthesis of (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate typically commences from the readily available chiral starting material, (R)-N-Boc-proline. The synthesis involves a multi-step process that includes amide formation followed by reduction of the amide to the corresponding amine. An alternative and widely used intermediate is (R)-1-Boc-2-(aminomethyl)pyrrolidine, which can be synthesized from (R)-prolinol. The subsequent replacement of the Boc protecting group with a Cbz group can then be performed.

The following diagram illustrates a common synthetic workflow starting from (R)-N-Boc-proline.

Caption: Synthetic workflow for (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and its common precursor, (R)-1-Boc-2-(aminomethyl)pyrrolidine.

Protocol 1: Synthesis of (R)-N-Boc-prolinamide from (R)-N-Boc-proline

This procedure details the formation of the amide from the carboxylic acid.

-

Reaction Setup: To a solution of (R)-N-Boc-proline (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Amidation: Add a source of ammonia, such as ammonium hydroxide or ammonium chloride with a base, to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (R)-N-Boc-prolinamide.

Protocol 2: Reduction of (R)-N-Boc-prolinamide to (R)-1-Boc-2-(aminomethyl)pyrrolidine

This protocol describes the reduction of the amide to the primary amine.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (R)-N-Boc-prolinamide in an anhydrous solvent like tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of methanol or water at 0 °C.

-

Work-up: Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer, filter, and concentrate under reduced pressure to obtain crude (R)-1-Boc-2-(aminomethyl)pyrrolidine. Further purification can be achieved by column chromatography.[1]

Protocol 3: Boc Deprotection of (R)-1-Boc-2-(aminomethyl)pyrrolidine

This step removes the Boc protecting group to yield the free amine.

-

Reaction Setup: Dissolve the (R)-1-Boc-2-(aminomethyl)pyrrolidine in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).[2]

-

Reaction Progression: Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).[2]

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.[2]

-

Neutralization and Extraction: Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent like DCM.[2]

-

Final Steps: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-2-(aminomethyl)pyrrolidine.[2]

Protocol 4: Cbz Protection of (R)-2-(aminomethyl)pyrrolidine

This final step introduces the benzyl carbamate (Cbz) protecting group.

-

Reaction Setup: To a solution of (R)-2-(aminomethyl)pyrrolidine (1.0 eq) in a dry solvent such as THF, add a base like triethylamine or sodium bicarbonate.

-

Addition of Cbz-Cl: Cool the mixture to 0°C and add benzyl chloroformate (1.0 eq) dropwise.

-

Reaction Progression: Allow the reaction to stir at room temperature for 4.5 hours.

-

Work-up: Pour the reaction mixture into 1 M aqueous NaOH and extract with ethyl acetate.

-

Purification: Dry the combined organic extracts over MgSO₄, filter, and evaporate the solvent in vacuo to yield (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 2: Representative Yields for Synthesis Steps

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Amidation | (R)-N-Boc-proline | (R)-N-Boc-prolinamide | 85-95 |

| Reduction | (R)-N-Boc-prolinamide | (R)-1-Boc-2-(aminomethyl)pyrrolidine | 70-85 |

| Boc Deprotection | (R)-1-Boc-2-(aminomethyl)pyrrolidine | (R)-2-(aminomethyl)pyrrolidine | >95 |

| Cbz Protection | (R)-2-(aminomethyl)pyrrolidine | (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 60-75 |

Logical Relationship of Synthesis Stages

The following diagram illustrates the logical progression and key transformations in the synthesis of the target molecule.

Caption: Logical flow of the synthetic sequence.

Conclusion

The preparation of (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a well-established process that is crucial for the synthesis of various pharmaceutical agents. By following the detailed protocols and understanding the key transformations outlined in this guide, researchers can reliably access this important chiral building block. Careful execution of each step and diligent monitoring of reaction progress are paramount to achieving high yields and purity.

References

Navigating the Labyrinth of Chirality: A Technical Guide to Alternative Syntheses of 2-(Aminomethyl)pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The chiral 2-(aminomethyl)pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and clinical candidates. Its rigid, stereochemically defined structure allows for precise spatial orientation of substituents, enabling high-potency and selective interactions with biological targets. Traditionally, the synthesis of these valuable building blocks has relied on classical methods, often involving lengthy reaction sequences and the use of stoichiometric chiral auxiliaries. This in-depth technical guide explores a range of modern, alternative synthetic strategies that offer improved efficiency, stereocontrol, and sustainability for accessing these crucial chiral amines.

Organocatalytic Approaches: Harnessing the Power of Small Molecules

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. Several organocatalytic methods have been successfully applied to the synthesis of chiral pyrrolidine derivatives.

Proline-Catalyzed Asymmetric α-Amination of Aldehydes

A highly efficient method for the enantioselective synthesis of 2-(aminomethyl)pyrrolidine derivatives involves the L-proline-catalyzed α-amination of aldehydes, followed by a subsequent reductive amination and cyclization sequence. This approach provides access to the target compounds with high yields and excellent enantioselectivities.[1][2]

Experimental Protocol: Proline-Catalyzed Asymmetric α-Amination and Cyclization

-

α-Amination: To a solution of the desired aldehyde (1.0 equiv) in an appropriate solvent such as acetonitrile or DMSO, is added L-proline (10-20 mol%). The mixture is stirred at room temperature, and an azodicarboxylate reagent (e.g., dibenzyl azodicarboxylate, 1.1 equiv) is added portion-wise. The reaction is monitored by TLC until completion.

-

Reduction and Boc-Protection: The crude α-hydrazino aldehyde is then subjected to reduction. For example, the crude product can be dissolved in methanol and treated with sodium borohydride (NaBH4) at 0 °C. Following the reduction, the resulting amino alcohol is protected, for instance, by the addition of di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA).

-

Cyclization: The protected amino alcohol is then cyclized. This can be achieved by mesylation of the primary alcohol using methanesulfonyl chloride (MsCl) and a base, followed by treatment with a stronger base such as sodium hydride (NaH) to effect intramolecular nucleophilic substitution and ring closure.

-

Deprotection and Derivatization: The final N-Boc protected 2-(aminomethyl)pyrrolidine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, which can be further derivatized as needed.

Quantitative Data:

| Starting Aldehyde | Azodicarboxylate | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| Hexanal | Dibenzyl azodicarboxylate | 20 | CH₃CN | 85 (over 3 steps) | 96 | [3] |

| Phenylacetaldehyde | Di-tert-butyl azodicarboxylate | 10 | DMSO | 78 (over 3 steps) | >99 | [4] |

Logical Workflow for Proline-Catalyzed Synthesis

Caption: Proline-catalyzed route to 2-(aminomethyl)pyrrolidines.

Organocatalytic Tandem Reactions

A powerful strategy for the rapid construction of highly substituted pyrrolidines involves an organocatalytic tandem reaction. For instance, the reaction of α-aminomethyl alkyl ketones with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine catalyst such as a diphenylprolinol silyl ether, can afford polysubstituted pyrrolidine derivatives in a single step with the creation of multiple stereocenters.[5]

Experimental Protocol: Organocatalytic Tandem Synthesis

-

Reaction Setup: In a vial, the α-aminomethyl alkyl ketone (1.0 equiv), the α,β-unsaturated aldehyde (1.2 equiv), and a co-catalyst such as 4-bromobenzoic acid (20 mol%) are dissolved in a suitable solvent like chloroform.

-

Catalyst Addition: The chiral diphenylprolinol silyl ether catalyst (10-20 mol%) is added to the mixture.

-

Reaction Execution: The reaction is stirred at room temperature and monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to yield the highly functionalized pyrrolidine derivative.

Quantitative Data:

| α-Aminomethyl Alkyl Ketone | α,β-Unsaturated Aldehyde | Catalyst | Yield (%) | dr | ee (%) | Reference |

| 1-(Aminomethyl)propan-2-one | Cinnamaldehyde | (S)-Diphenylprolinol TMS ether | 95 | >20:1 | >99 | [5] |

| 1-(Aminomethyl)butan-2-one | 3-(4-Nitrophenyl)acrylaldehyde | (S)-Diphenylprolinol TMS ether | 88 | 19:1 | 98 | [5] |

Logical Workflow for Organocatalytic Tandem Reaction

Caption: Organocatalytic tandem synthesis of pyrrolidines.

Biocatalytic Strategies: Nature's Approach to Chirality

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines, often operating under mild conditions with high enantioselectivity.

Intramolecular C(sp³)–H Amination

Engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular C(sp³)–H amination of aliphatic azides to construct chiral pyrrolidines. This "new-to-nature" enzymatic reaction provides a direct and atom-economical route to these valuable heterocycles.[1][6][7]

Experimental Protocol: Biocatalytic Intramolecular C-H Amination

-

Enzyme Preparation: E. coli cells expressing the engineered cytochrome P411 variant are cultured and harvested. The cell paste is used directly or the enzyme is purified.

-

Reaction Setup: In an anaerobic environment (e.g., a glovebox), a reaction mixture is prepared containing a buffer (e.g., M9-N buffer, pH 7.4), glucose, and the azide substrate.

-

Biocatalytic Reaction: The E. coli cell paste or purified enzyme is added to the reaction mixture, along with a reducing agent such as sodium dithionite. The reaction is stirred at room temperature.

-

Extraction and Analysis: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, concentrated, and the product is purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Quantitative Data:

| Substrate | Enzyme Variant | Yield (%) | ee (%) | Reference |

| 1-Azido-4-phenylbutane | P411-PYS-5149 | 74 | 99 | [1] |

| 1-Azido-4-(4-fluorophenyl)butane | P411-PYS-5149 | 67 | 99 | [7] |

Experimental Workflow for Biocatalytic C-H Amination

Caption: Biocatalytic C-H amination workflow.

Transaminase-Triggered Cyclizations

Transaminases can be employed for the asymmetric synthesis of 2-substituted pyrrolidines starting from readily available ω-chloroketones. The enzyme stereoselectively converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.[8][9]

Experimental Protocol: Transaminase-Triggered Cyclization

-

Reaction Mixture Preparation: A buffered solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the ω-chloroketone substrate, an amine donor (e.g., isopropylamine), and pyridoxal-5'-phosphate (PLP) cofactor.

-

Enzymatic Reaction: The selected transaminase (either (R)- or (S)-selective) is added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking.

-

Work-up: The reaction is quenched by the addition of a base (e.g., NaOH). The product is extracted with an organic solvent.

-

Purification and Analysis: The organic extracts are combined, dried, and concentrated. The crude product is purified by chromatography to yield the chiral 2-substituted pyrrolidine. Enantiomeric excess is determined by chiral chromatography.

Quantitative Data:

| ω-Chloroketone | Transaminase | Yield (%) | ee (%) | Reference |

| 5-Chloro-1-phenylpentan-2-one | (R)-selective ATA | 84 | >99.5 | [8] |

| 5-Chloro-1-(4-chlorophenyl)pentan-2-one | (S)-selective ATA | 90 | >99.5 | [8] |

Signaling Pathway for Transaminase-Triggered Cyclization

Caption: Transaminase-triggered pyrrolidine synthesis.

Modern Synthetic Methodologies

Beyond organocatalysis and biocatalysis, several other modern synthetic methods provide efficient access to chiral 2-(aminomethyl)pyrrolidine derivatives.

Asymmetric 'Clip-Cycle' Synthesis

This strategy involves a two-step sequence: a "clip" step, which is a cross-metathesis reaction to couple a protected bis-homoallylic amine with a thioacrylate, followed by a "cycle" step, an enantioselective intramolecular aza-Michael addition catalyzed by a chiral phosphoric acid.[5][10][11]

Experimental Protocol: Asymmetric 'Clip-Cycle' Synthesis

-

'Clip' Reaction (Cross Metathesis): The N-protected bis-homoallylic amine (1.0 equiv) and a thioacrylate (1.2 equiv) are dissolved in a degassed solvent such as dichloromethane. A Grubbs-type metathesis catalyst (e.g., Hoveyda-Grubbs II, 2-5 mol%) is added, and the reaction is stirred at room temperature until completion. The product is purified by column chromatography.

-

'Cycle' Reaction (Aza-Michael Addition): The purified cross-metathesis product is dissolved in a solvent like toluene. A chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10-20 mol%) is added, and the mixture is stirred at the appropriate temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is concentrated and purified by column chromatography to afford the enantioenriched pyrrolidine derivative.

Quantitative Data:

| Bis-homoallylic Amine | Thioacrylate | Chiral Phosphoric Acid | Yield (%) | er | Reference |

| N-Cbz-diallylamine | p-Tolyl thioacrylate | (R)-TRIP | 75 (cycle step) | 95:5 | [10] |

| N-Cbz-bis(2-methylallyl)amine | p-Tolyl thioacrylate | (R)-TRIP | 82 (cycle step) | 96:4 | [5] |

Experimental Workflow for 'Clip-Cycle' Synthesis

Caption: Asymmetric 'Clip-Cycle' synthesis workflow.

Ring-Closing Enyne Metathesis (RCEYM)

Ring-closing enyne metathesis, catalyzed by ruthenium-based complexes, provides a direct route to cyclic dienes, which can be readily hydrogenated to the corresponding saturated pyrrolidines. This method is highly efficient for the construction of the pyrrolidine ring.[12][13]

Experimental Protocol: Ring-Closing Enyne Metathesis

-

Substrate Synthesis: The enyne substrate is prepared through standard synthetic methods, typically by coupling an N-protected amino alkyne with an alkenyl halide.

-

RCEYM Reaction: The enyne substrate is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A Grubbs catalyst (first or second generation, 1-5 mol%) is added, and the reaction is stirred at room temperature or with gentle heating.

-

Purification and Reduction: The resulting cyclic diene is purified by column chromatography. Subsequent hydrogenation of the diene, for example using palladium on carbon (Pd/C) under a hydrogen atmosphere, affords the chiral pyrrolidine derivative.

Quantitative Data:

| Substrate | Catalyst | RCEYM Yield (%) | Hydrogenation Yield (%) | Reference |

| N-Tosyl-N-(pent-4-en-1-yl)prop-2-yn-1-amine | Grubbs II (3 mol%) | 92 | 95 | [13] |

| N-Boc-N-(hex-5-en-1-yl)but-2-yn-1-amine | Grubbs I (5 mol%) | 85 | 98 | [12] |

Logical Pathway for RCEYM Synthesis

Caption: Ring-closing enyne metathesis route to pyrrolidines.

Conclusion

The synthesis of chiral 2-(aminomethyl)pyrrolidine derivatives has been significantly advanced by the development of innovative and efficient alternative routes. The methodologies presented in this guide, including organocatalysis, biocatalysis, and modern synthetic reactions, offer distinct advantages over traditional approaches in terms of stereoselectivity, efficiency, and sustainability. For researchers and professionals in drug development, the selection of an appropriate synthetic strategy will depend on factors such as the desired substitution pattern, scale of synthesis, and the availability of starting materials and catalysts. The continued exploration and refinement of these alternative routes will undoubtedly facilitate the discovery and development of novel therapeutics based on this important chiral scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benthamscience.com [benthamscience.com]

- 3. Direct L-proline-catalyzed asymmetric alpha-amination of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

Structural Characterization of Cbz-Protected Aminomethylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of Cbz-protected aminomethylpyrrolidine. This compound is a valuable building block in medicinal chemistry and drug development, and its precise structural elucidation is critical for its application. This document outlines the key analytical techniques, experimental protocols, and expected data for the confirmation of its chemical structure and purity.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Cbz-protected aminomethylpyrrolidine. This data is essential for the initial identification and subsequent structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for (S)-1-(Benzyloxycarbonyl)-2-(aminomethyl)pyrrolidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.12 | Singlet | 2H | Benzylic protons (CH₂-Ph) |

| ~ 4.05 | Multiplet | 1H | Pyrrolidine CH |

| ~ 3.40 | Multiplet | 2H | Pyrrolidine CH₂-N(Cbz) |

| ~ 2.80 | Multiplet | 2H | Aminomethyl protons (CH₂-NH₂) |

| ~ 1.95 | Multiplet | 2H | Pyrrolidine CH₂ |

| ~ 1.80 | Multiplet | 2H | Pyrrolidine CH₂ |

| ~ 1.50 | Broad Singlet | 2H | Amine protons (NH₂) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary depending on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data for (S)-1-(Benzyloxycarbonyl)-2-(aminomethyl)pyrrolidine

| Chemical Shift (δ) ppm | Assignment |

| ~ 155.0 | Carbonyl carbon (C=O) |

| ~ 137.0 | Aromatic quaternary carbon |

| ~ 128.5 | Aromatic CH |

| ~ 128.0 | Aromatic CH |

| ~ 127.8 | Aromatic CH |

| ~ 66.5 | Benzylic carbon (CH₂-Ph) |

| ~ 59.0 | Pyrrolidine CH |

| ~ 47.0 | Pyrrolidine CH₂-N(Cbz) |

| ~ 45.0 | Aminomethyl carbon (CH₂-NH₂) |

| ~ 28.0 | Pyrrolidine CH₂ |

| ~ 23.0 | Pyrrolidine CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for Cbz-Protected Aminomethylpyrrolidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |

| 3030 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch |

| ~ 1690 | Strong | C=O stretch (urethane) |

| 1580 - 1650 | Medium | N-H bend (primary amine) |

| 1495, 1455 | Medium to Weak | Aromatic C=C stretch |

| 1250 - 1020 | Strong | C-N stretch |

| 690 - 770 | Strong | Aromatic C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for Cbz-Protected Aminomethylpyrrolidine (Molecular Formula: C₁₃H₁₈N₂O₂, Molecular Weight: 234.29 g/mol )[1]

| m/z | Ion |

| 235.14 | [M+H]⁺ |

| 143.10 | [M - C₇H₇O]⁺ |

| 108.06 | [C₇H₈O]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 84.08 | [C₅H₁₀N]⁺ (Pyrrolidinemethyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of Cbz-protected aminomethylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As Cbz-protected aminomethylpyrrolidine is typically an oil or low-melting solid, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Collect a background spectrum of the clean ATR crystal and then the sample spectrum. The instrument's software will generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source.

-

Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the major fragment ions to confirm the structure.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualizations

The following diagrams illustrate the general workflows for the characterization and analysis of Cbz-protected aminomethylpyrrolidine.

Caption: Experimental workflow for the synthesis and structural characterization.

Caption: Logical relationship of analytical techniques to structural confirmation.

References

An In-depth Technical Guide to the Synthesis of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key chiral intermediate in the development of various pharmaceutical agents. This document details the most effective starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and scalable synthesis.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of compounds targeting a range of therapeutic areas. Its rigid pyrrolidine scaffold and the presence of a primary amine and a carbamate protecting group make it an ideal synthon for creating complex molecules with defined stereochemistry. The most common and reliable synthetic approach commences from the readily available amino acid, L-proline.

Primary Synthetic Route: From L-Proline

The most widely adopted and efficient synthesis of this compound originates from L-proline. This pathway involves two key transformations:

-

N-protection and Amidation: L-proline is first protected at the nitrogen atom with a benzyloxycarbonyl (Cbz) group, followed by amidation of the carboxylic acid to yield N-(benzyloxycarbonyl)-L-prolinamide.

-

Reduction: The amide functionality of N-(benzyloxycarbonyl)-L-prolinamide is then selectively reduced to the primary amine, affording the target molecule.

This route is favored due to the high yields, stereochemical retention, and the use of well-established chemical transformations.

Experimental Protocols

Synthesis of N-(benzyloxycarbonyl)-L-prolinamide

This procedure details the preparation of the key intermediate, N-(benzyloxycarbonyl)-L-prolinamide, starting from L-proline.

Step 1: Synthesis of N-(benzyloxycarbonyl)-L-proline

A method for the synthesis of N-Cbz-L-proline involves the reaction of L-proline with benzyl chloroformate in the presence of a base.[1]

-

Materials: L-proline, sodium bicarbonate, benzyl chloroformate, toluene.

-

Procedure:

-

In a suitable reactor, charge with toluene (12-14 times the weight of L-proline).[1]

-

Add L-proline (1.0 equivalent) and sodium bicarbonate (1.1 equivalents).[1]

-

Cool the mixture to 10-15 °C and slowly add benzyl chloroformate (1.2 equivalents) while maintaining the temperature.[1]

-

After the addition is complete, allow the reaction to stir at 15-20 °C for 2 hours.[1]

-

Heat the reaction mixture to reflux and remove the water generated during the reaction using a Dean-Stark apparatus.[1]

-

Once water evolution ceases, cool the reaction mixture to room temperature. The resulting solution of N-(benzyloxycarbonyl)-L-proline in toluene is used directly in the next step.

-

Step 2: Amidation to N-(benzyloxycarbonyl)-L-prolinamide

The carboxylic acid of N-Cbz-L-proline is converted to the primary amide.[1]

-

Materials: N-(benzyloxycarbonyl)-L-proline solution from Step 1, thionyl chloride, ammonia gas.

-

Procedure:

-

To the solution of N-(benzyloxycarbonyl)-L-proline, add thionyl chloride (1.2 equivalents) dropwise at 10-30 °C.[1]

-

Heat the mixture to reflux and maintain for 4 hours.[1]

-

Cool the reaction mixture to 0-10 °C.

-

Bubble ammonia gas through the solution for 10-12 hours while maintaining the temperature between 10-20 °C.[1]

-

After the reaction is complete, concentrate the mixture under reduced pressure to dryness.

-

The crude N-(benzyloxycarbonyl)-L-prolinamide can be purified by crystallization.

-

| Parameter | Value | Reference |

| Starting Material | L-Proline | [1] |

| Key Reagents | Benzyl chloroformate, Thionyl chloride, Ammonia | [1] |

| Solvent | Toluene | [1] |

| Reaction Temperature | 10-15 °C (Cbz-protection), Reflux (amidation) | [1] |

| Reaction Time | 2 hours (Cbz-protection), 4 hours (acid chloride), 10-12 hours (ammonolysis) | [1] |

Reduction of N-(benzyloxycarbonyl)-L-prolinamide

The final step involves the reduction of the amide to the primary amine. Catalytic hydrogenation is a high-yielding and clean method for this transformation.

-

Materials: N-(benzyloxycarbonyl)-L-prolinamide, Raney Nickel, Methanol, Hydrogen gas.

-

Procedure:

-

In a high-pressure autoclave, dissolve N-(benzyloxycarbonyl)-L-prolinamide in methanol.

-

Add Raney Nickel (approximately 10-20% by weight of the amide).

-

Pressurize the autoclave with hydrogen gas to 40 kg.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Monitor the reaction for the consumption of hydrogen.

-

Once the reaction is complete, carefully vent the autoclave and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by distillation under reduced pressure. A patent for a similar reduction of N-benzyl-2-nitromethylene-pyrrolidine to N-benzyl-2-aminomethyl-pyrrolidine reported a yield of 94%.[2]

-

| Parameter | Value | Reference |

| Starting Material | N-(benzyloxycarbonyl)-L-prolinamide | |

| Reducing Agent | Raney Nickel, Hydrogen gas | [2] |

| Solvent | Methanol | [2] |

| Pressure | 40 kg | |

| Reaction Time | 1.5 hours | |

| Reported Yield | ~94% (for a similar reduction) | [2] |

Alternative Starting Materials and Routes

While the route from L-proline is the most common, other starting materials can be considered, although they may involve more steps or less favorable reaction conditions.

-

From 2-Pyrrolidone: An alternative synthesis starts from 2-pyrrolidone. This route involves N-benzylation, followed by a series of reactions to introduce the aminomethyl group at the 2-position.[2] However, this method requires a final N-protection step with a Cbz group to yield the target molecule, adding to the overall number of synthetic steps.

Workflow and Logical Relationships

The following diagram illustrates the primary synthetic workflow from L-proline to this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is most efficiently achieved starting from L-proline. The two-step process of N-protection/amidation followed by reduction of the amide provides a reliable and high-yielding route to this important chiral intermediate. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, enabling the consistent and scalable production of this key building block.

References

Technical Guide: Mechanism of Formation of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways for Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key chiral intermediate in pharmaceutical development. The document outlines two primary methodologies for its formation: the reduction of N-Cbz-prolinamide and the reductive amination of N-Cbz-2-formylpyrrolidine. Detailed reaction mechanisms, comprehensive experimental protocols, and quantitative data are presented to facilitate reproducible and efficient synthesis.

Introduction

This compound is a versatile chiral building block extensively utilized in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] Its pyrrolidine scaffold is a common motif in a variety of pharmaceuticals, including those targeting neurological and cardiovascular disorders.[1] The presence of a primary amine and a carbamate-protected nitrogen atom allows for selective functionalization, making it a valuable intermediate in medicinal chemistry. This guide focuses on the two predominant synthetic routes for its preparation, providing a detailed examination of the underlying reaction mechanisms and practical experimental procedures.

Synthetic Pathways and Mechanisms

The formation of this compound is primarily achieved through two distinct synthetic strategies, each commencing from the readily available precursor, N-Cbz-proline.

Route 1: Reduction of N-Cbz-prolinamide

This pathway involves the conversion of N-Cbz-proline into its corresponding amide, N-Cbz-prolinamide, which is subsequently reduced to yield the target primary amine.

Overall Reaction Scheme:

Caption: Synthesis via N-Cbz-prolinamide reduction.

2.1.1. Mechanism of Amide Formation

The initial step involves the activation of the carboxylic acid of N-Cbz-proline, typically with thionyl chloride (SOCl₂), to form an acyl chloride intermediate. This highly reactive intermediate readily undergoes nucleophilic attack by ammonia to furnish N-Cbz-prolinamide.

2.1.2. Mechanism of Amide Reduction

The reduction of the amide to the primary amine is a critical step, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF).

-

With Lithium Aluminum Hydride (LiAlH₄): The mechanism proceeds through a two-step hydride addition.

-

The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide.

-

The resulting tetrahedral intermediate collapses, eliminating an aluminate complex and forming a transient iminium ion.

-

A second hydride ion rapidly attacks the iminium ion to yield the final primary amine.

-

Caption: Mechanism of LiAlH₄ amide reduction.

-

With Borane Complexes (BH₃): The mechanism involves the coordination of the Lewis acidic borane to the carbonyl oxygen, activating it towards hydride transfer and subsequent C-O bond cleavage.[2] The reaction is driven by the high affinity of boron for oxygen.[2]

Route 2: Reductive Amination of N-Cbz-2-formylpyrrolidine

This alternative route involves the reduction of the carboxylic acid of N-Cbz-proline to the corresponding alcohol (N-Cbz-prolinol), followed by oxidation to the aldehyde (N-Cbz-2-formylpyrrolidine). The final step is a reductive amination to form the target primary amine.

Overall Reaction Scheme:

Caption: Synthesis via reductive amination.

2.2.1. Mechanism of Reductive Amination

Reductive amination converts a carbonyl group to an amine through an intermediate imine.

-

The aldehyde (N-Cbz-2-formylpyrrolidine) reacts with an ammonia source (e.g., aqueous ammonia) to form a hemiaminal intermediate.

-

The hemiaminal undergoes dehydration to form an imine.

-

The imine is then reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst, to yield the primary amine.

Caption: Mechanism of reductive amination.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of this compound via the N-Cbz-prolinamide reduction route.

Table 1: Synthesis of N-Cbz-L-proline

| Parameter | Value | Reference |

| Starting Material | L-proline (100 kg) | [3] |

| Reagents | Toluene (1200 kg), Sodium bicarbonate (88 kg), Benzyl chloroformate (178 kg) | [3] |

| Reaction Temperature | 10-15 °C (addition), 15-20 °C (reaction) | [3] |

| Reaction Time | 1 hour (addition), 2 hours (reaction) | [3] |

| Workup | Azeotropic distillation to remove water | [3] |

| Yield | Not explicitly stated, used directly in the next step | [3] |

Table 2: Synthesis of N-Cbz-L-prolinamide

| Parameter | Value | Reference |

| Starting Material | N-Cbz-L-proline solution | [3] |

| Reagents | Thionyl chloride, Ammonia gas, Dichloromethane | [3] |

| Reaction Conditions | Reflux for chlorination, subsequent amination | [3] |

| Workup | pH adjustment to 12-13, extraction, crystallization from petroleum ether | [3] |

| Product Yield | 177 kg (82.0%) | [3] |

| Product Purity | 99.8% (HPLC) | [3] |

| Optical Purity | 99.9% | [3] |

| Melting Point | 91-93 °C | [3] |

Experimental Protocols

The following detailed protocols are based on established literature procedures.

Synthesis of N-Cbz-L-prolinamide

This protocol is adapted from patent CN104086475A.[3]

4.1.1. Step 1: Preparation of N-Cbz-L-proline Solution

-

To a suitable reactor, add L-proline (1.0 eq) and toluene (12-14 times the weight of L-proline).

-

Add sodium bicarbonate (0.9 eq).

-

Cool the mixture to 10-15 °C and slowly add benzyl chloroformate (1.5-1.9 eq) over 1 hour.

-

After the addition is complete, maintain the temperature at 15-20 °C and stir for 2 hours.

-

Heat the reaction mixture to reflux and remove the water generated during the reaction using a water separator.

-

Once no more water is collected, cool the resulting N-Cbz-L-proline solution to room temperature for use in the next step.

4.1.2. Step 2: Preparation of N-Cbz-L-prolinamide

-

To the N-Cbz-L-proline solution from the previous step, add thionyl chloride and heat to reflux.

-

After the reaction is complete, distill off the excess thionyl chloride and solvent under reduced pressure to obtain N-Cbz-L-prolyl chloride.

-

Dissolve the crude N-Cbz-L-prolyl chloride in a suitable solvent and introduce ammonia gas until the reaction is complete.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Add dichloromethane and cool the mixture. Adjust the pH to 12-13 with an appropriate base.

-

Separate the aqueous layer. The organic layer can be treated with activated carbon for decolorization.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Crystallize the crude product from petroleum ether, filter, wash, and dry to obtain pure N-Cbz-L-prolinamide.[3]

General Protocol for the Reduction of N-Cbz-prolinamide to this compound (Illustrative)

Note: A specific literature protocol for this exact transformation with detailed quantitative data was not found. The following is a general, illustrative procedure based on standard amide reduction methods.

4.2.1. Using Lithium Aluminum Hydride (LiAlH₄)

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of N-Cbz-prolinamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound can be reliably achieved through two primary routes, both originating from N-Cbz-proline. The reduction of N-Cbz-prolinamide offers a direct approach, with well-established procedures for the formation of the amide intermediate. The reductive amination pathway provides an alternative, proceeding through an aldehyde intermediate. The choice of synthetic route may depend on factors such as reagent availability, scalability, and desired stereochemical control. The detailed mechanisms and protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

Methodological & Application

Application Notes and Protocols: Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and its analogues are versatile chiral building blocks in the field of asymmetric synthesis. The inherent chirality of the pyrrolidine scaffold makes it an excellent foundation for the development of sophisticated organocatalysts. These catalysts are instrumental in creating chiral molecules with high stereoselectivity, a critical aspect in the synthesis of active pharmaceutical ingredients and other complex molecular architectures.

This document provides detailed application notes and protocols for the utilization of this compound derivatives in the synthesis of bifunctional organocatalysts and their application in key asymmetric carbon-carbon bond-forming reactions, namely the Michael addition and the aldol reaction.

I. Synthesis of Chiral Organocatalysts

This compound serves as a precursor for the synthesis of highly effective bifunctional organocatalysts, such as thiourea-amine and prolinamide-based catalysts. The following protocols are adapted for the Cbz-protected starting material from established procedures for the analogous Boc-protected compound.

A. Synthesis of a Bifunctional Thiourea-Amine Organocatalyst

Bifunctional thiourea-amine organocatalysts operate through a dual activation mechanism. The thiourea moiety activates the electrophile (e.g., a nitroolefin) through hydrogen bonding, while the pyrrolidine nitrogen activates the nucleophile (e.g., a ketone) via enamine formation.

Experimental Protocol: Synthesis of (S)-N-((1-(benzyloxycarbonyl)pyrrolidin-2-yl)methyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea

-

Preparation of the Isothiocyanate: To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in dry dichloromethane (CH2Cl2), add thiophosgene (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The solvent is then removed under reduced pressure to yield 3,5-bis(trifluoromethyl)phenyl isothiocyanate, which can be used in the next step without further purification.

-

Thiourea Formation: To a solution of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in dry CH2Cl2, add the 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) at room temperature. The reaction mixture is stirred for 12 hours.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired bifunctional thiourea-amine organocatalyst.

B. Synthesis of a Chiral Prolinamide Organocatalyst

Prolinamide-based organocatalysts are also effective in promoting asymmetric transformations by creating a well-defined chiral environment for the reaction.

Experimental Protocol: Synthesis of (S)-Benzyl 2-((((S)-1-(benzyloxycarbonyl)prolyl)amino)methyl)pyrrolidine-1-carboxylate

-

Amide Coupling: To a solution of N-Cbz-L-proline (1.0 eq) in CH2Cl2, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at 0 °C for 15 minutes.

-

(S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.1 eq) and triethylamine (1.5 eq) are then added, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexane) to yield the desired prolinamide organocatalyst.

II. Application in Asymmetric Michael Addition

The synthesized bifunctional thiourea-amine organocatalyst is highly effective in catalyzing the asymmetric Michael addition of ketones and aldehydes to nitroolefins, producing chiral γ-nitrocarbonyl compounds which are valuable synthetic intermediates.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

-

Reaction Setup: To a mixture of the (S)-pyrrolidine-thiourea organocatalyst (0.1 eq) and benzoic acid (0.1 eq) in toluene (1.0 mL), add cyclohexanone (2.0 eq). The mixture is stirred at room temperature for 10 minutes.

-

Addition of Electrophile: β-Nitrostyrene (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: hexane/ethyl acetate) to afford the Michael adduct. The diastereomeric ratio (dr) can be determined by 1H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data for Asymmetric Michael Addition

The following table summarizes the performance of a representative pyrrolidine-thiourea organocatalyst in the asymmetric Michael addition of various ketones and aldehydes to nitroolefins.

| Entry | Nucleophile | Electrophile | Time (h) | Yield (%) | dr (syn:anti) | ee (%) of major isomer |

| 1 | Cyclohexanone | β-Nitrostyrene | 24 | 95 | >95:5 | 98 |

| 2 | Cyclohexanone | 4-Nitro-β-nitrostyrene | 24 | 98 | >95:5 | 99 |

| 3 | Cyclohexanone | 4-Methoxy-β-nitrostyrene | 48 | 92 | >95:5 | 97 |

| 4 | Cyclohexanone | 2-Chloro-β-nitrostyrene | 48 | 90 | >95:5 | 96 |

| 5 | Acetone | β-Nitrostyrene | 72 | 80 | - | 48 |

| 6 | Propanal | β-Nitrostyrene | 48 | 75 | 90:10 | 92 |

| 7 | Isobutyraldehyde | β-Nitrostyrene | 48 | 61 | - | 82 |

III. Application in Asymmetric Aldol Reaction

Prolinamide-based organocatalysts, synthesized from this compound, can be employed in asymmetric aldol reactions to produce chiral β-hydroxy carbonyl compounds.

General Experimental Protocol: Asymmetric Aldol Reaction of a Ketone with an Aldehyde

-

Reaction Setup: To a solution of the chiral prolinamide organocatalyst (0.1-0.2 eq) in an appropriate solvent (e.g., DMSO, DMF, or CH2Cl2), add the ketone (5.0-10.0 eq).

-

Addition of Electrophile: The aldehyde (1.0 eq) is then added, and the reaction mixture is stirred at the desired temperature (from -20 °C to room temperature) for 24-96 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to give the aldol product. The dr and ee are determined by 1H NMR and chiral HPLC analysis, respectively.

Quantitative Data for Asymmetric Aldol Reaction

The following table provides representative data for prolinamide-catalyzed asymmetric aldol reactions.

| Entry | Ketone | Aldehyde | Time (h) | Yield (%) | dr (anti:syn) | ee (%) of major isomer |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 24 | 99 | 95:5 | 97 |

| 2 | Cyclohexanone | Benzaldehyde | 48 | 85 | 90:10 | 92 |

| 3 | Acetone | 4-Nitrobenzaldehyde | 72 | 68 | - | 76 |

| 4 | Acetone | Isovaleraldehyde | 96 | 45 | - | 95 |

| 5 | Cyclopentanone | 4-Chlorobenzaldehyde | 48 | 90 | 10:90 | 85 (syn) |

Visualizations

Application of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate is a versatile chiral building block crucial in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its ability to introduce conformational rigidity and provide key interaction points with biological targets.[1] This document provides detailed application notes and protocols for the use of (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a common enantiomer used in drug discovery, in the synthesis of potent and selective kinase inhibitors.

Key Applications in Kinase Inhibitor Synthesis

The primary amino group and the protected pyrrolidine nitrogen of this compound allow for sequential and regioselective modifications, making it an ideal starting material for constructing complex kinase inhibitors. This scaffold has been successfully incorporated into inhibitors targeting various kinases, including but not limited to, Lymphocyte-specific protein tyrosine kinase (Lck) and Casein Kinase 1 (CK1).

Data Presentation: Inhibitory Activity of Pyrrolidine-Containing Kinase Inhibitors

The following table summarizes the inhibitory activities of selected kinase inhibitors that feature a pyrrolidine scaffold. While not all of these were explicitly synthesized from this compound in the cited literature, they represent the potency achievable with this structural motif.

| Kinase Target | Inhibitor Structure/Class | Activity Type | Value | Reference |

| Lck | 2-aminopyrimidine carbamates | IC50 | 0.0006 µM | [2] |

| Lck | Aminoquinazoline-based inhibitor | IC50 | 0.2 nM | [2] |

| CK1δ | Diaryl-isoxazole with pyrrolidine | IC50 | 0.033 µM | [3] |

| DPP-IV | Pyrrolidine-1,2,4-oxadiazole | IC50 | 11.32 ± 1.59 μM | [4] |

| CXCR4 | Pyrrolidine-pyrimidine | IC50 | 79 nM | [4] |

| PI3Kα (p110α) | Pyrrolidine Derivative 1 (PD1) | IC50 | 15 nM | [5] |

| ST2 | Furanylmethylpyrrolidine-based | IC50 | ~6 µM | [6] |

Experimental Protocols

This section details a representative synthetic protocol for the preparation of a kinase inhibitor intermediate via amide bond formation using (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

Protocol 1: General Amide Coupling

This protocol describes the coupling of a carboxylic acid with (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate to form a key amide intermediate.

Materials:

-

(S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM or DMF.

-

Add the amine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired amide product.

Diagram of the Experimental Workflow:

Protocol 2: Deprotection of the Cbz Group

Following the amide coupling, the benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen is typically removed to allow for further functionalization.

Materials:

-

Cbz-protected amide intermediate from Protocol 1

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Cbz-protected amide in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.

Diagram of the Deprotection Workflow:

Signaling Pathway Context: Lck in T-Cell Activation

Lck is a critical tyrosine kinase in the T-cell receptor (TCR) signaling pathway. Inhibition of Lck can modulate T-cell activation, making it a target for autoimmune diseases and certain cancers. The pyrrolidine scaffold can be elaborated to interact with key residues in the ATP-binding pocket of Lck.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. Its inherent chirality and dual points for functionalization allow for the creation of complex and potent molecules. The provided protocols offer a foundational approach to utilizing this building block in a drug discovery program targeting kinases. Further optimization of reaction conditions and synthetic routes will depend on the specific target and desired final compound.

References

- 1. benchchem.com [benchchem.com]

- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Novel Pharmaceutical Intermediates from Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pharmaceutical intermediates derived from Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate. This versatile chiral building block is a cornerstone in the development of a variety of therapeutic agents, particularly those targeting neurological and metabolic disorders. The protocols outlined below focus on the synthesis of precursors for Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Neurokinin-1 (NK-1) receptor antagonists, classes of drugs with significant clinical relevance.

Introduction

This compound is a key starting material in medicinal chemistry due to the presence of a stereocenter and a reactive primary amine, allowing for diverse chemical modifications. The pyrrolidine scaffold is a prevalent feature in numerous FDA-approved drugs, valued for its favorable physicochemical properties which can enhance aqueous solubility and improve pharmacokinetic profiles.[1] The Cbz (carboxybenzyl) protecting group on the pyrrolidine nitrogen provides stability during initial reaction steps and can be selectively removed under specific conditions. These protocols will detail the acylation of the primary amine to introduce varied functionality, a critical step in the synthesis of advanced pharmaceutical intermediates.

Data Presentation

The following tables summarize the quantitative data for the synthesis of key intermediates.

Table 1: Synthesis of N-Acylated Pyrrolidine Intermediates

| Intermediate | Acylating Agent | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |

| Intermediate A1 | (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid | DEPBT | THF | 3 | 52.7 |

| Intermediate B1 | 2-Phenyl-quinoline-4-carboxylic acid | TBTU | Dichloromethane | 1 | Not Specified |

Table 2: Deprotection of Intermediates

| Protected Intermediate | Deprotection Reagent | Solvent | Reaction Time (h) | Product | Yield (%) |

| Intermediate A1 | 4N HCl in Dioxane | Dioxane | 1 | Intermediate A2 | 84.5 |

| Intermediate B1 | TFA/H₂O (95:5) | Acetonitrile | 1 | Intermediate B2 | Not Specified |

Experimental Protocols

Protocol 1: Synthesis of a DPP-4 Inhibitor Precursor (Intermediate A2)

This protocol outlines the synthesis of a key intermediate for DPP-4 inhibitors, which are used in the treatment of type 2 diabetes. The synthesis involves the coupling of this compound with a substituted butanoic acid, followed by deprotection.

A. Synthesis of (S)-Benzyl 2-((((R)-1-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butan-2-yl)amino)methyl)pyrrolidine-1-carboxylate (Intermediate A1)

-

Materials:

-

This compound

-

(R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid

-

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in anhydrous THF, add DEPBT (1.05 eq).

-

In a separate flask, dissolve this compound (1.0 eq) and TEA (1.1 eq) in anhydrous THF.

-

Add the amine solution to the activated acid solution and stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

To the residue, add water. An oily material will separate from a solid. Decant the aqueous layer to separate the oily product.

-

Wash the solid byproduct with a saturated aqueous NaHCO₃ solution.

-

Dissolve the oily product in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Intermediate A1.[2]

-

B. Synthesis of (S)-Benzyl 2-((((R)-1-amino-4-(2,4,5-trifluorophenyl)butan-2-yl)amino)methyl)pyrrolidine-1-carboxylate hydrochloride (Intermediate A2)

-

Materials:

-

Intermediate A1

-

4N HCl in Dioxane

-

Anhydrous Diethyl Ether

-

-

Procedure:

-

Dissolve Intermediate A1 (1.0 eq) in 4N HCl in Dioxane.

-

Stir the solution at room temperature for 1 hour.

-

Monitor the deprotection via TLC.

-

Upon completion, a precipitate will form. Wash the precipitate with anhydrous diethyl ether.

-

Crystallize the product from methanol/diethyl ether to afford pure Intermediate A2 as a white crystalline solid.[2]

-

Protocol 2: Synthesis of a Neurokinin-1 (NK-1) Receptor Antagonist Precursor (Intermediate B2)

This protocol describes the synthesis of a precursor for NK-1 receptor antagonists, which have applications in treating chemotherapy-induced nausea and vomiting, as well as depression. The synthesis involves an amide coupling reaction followed by deprotection of the Boc group.

A. Synthesis of Benzyl 2-(((2-phenylquinolin-4-yl)formamido)methyl)pyrrolidine-1-carboxylate (Intermediate B1)

-

Materials:

-

This compound

-

2-Phenyl-quinoline-4-carboxylic acid

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-phenyl-quinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add TEA (3.0 eq) and TBTU (1.1 eq) to the solution and stir at room temperature for 10 minutes.

-

Add this compound (1.1 eq) to the reaction mixture. Maintain the pH at 8 by adding more TEA if necessary.

-